molecular formula C14H11Cl2NO3 B6393474 MFCD18318329 CAS No. 1261937-06-7

MFCD18318329

Cat. No.: B6393474
CAS No.: 1261937-06-7
M. Wt: 312.1 g/mol
InChI Key: VHJHEKANBXTDJM-UHFFFAOYSA-N
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Description

MFCD18318329 is a chemical compound with unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318329 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:

    Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form intermediate compounds.

    Intermediate Reactions: These intermediates undergo further chemical transformations, such as oxidation or reduction, to achieve the desired structure.

    Final Synthesis: The final product is obtained through purification processes, including recrystallization and chromatography, to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials and intermediates.

    Automated Processes: Implementing automated systems for precise control of reaction parameters, such as temperature, pressure, and reaction time.

    Quality Control: Employing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18318329 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are used for reduction reactions.

    Substitution Reactions: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

MFCD18318329 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

    Biology: Employed in biochemical assays, enzyme studies, and cellular research.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which MFCD18318329 exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound binds to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways: It influences various biochemical pathways, leading to changes in cellular processes and physiological responses.

Properties

IUPAC Name

2-chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-2-20-8-3-4-9(12(15)5-8)11-7-17-13(16)6-10(11)14(18)19/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJHEKANBXTDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688207
Record name 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-06-7
Record name 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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